3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a piperazine ring, a fluorophenyl group, and a thiazolopyrimidine core, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation to form 1-(4-fluorophenyl)piperazine . This intermediate is then reacted with appropriate reagents to introduce the thiazolopyrimidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient synthetic route.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. The compound may act as a selective inhibitor of certain enzymes or receptors, modulating various biochemical pathways. For instance, it could inhibit calcium channels or interact with serotonin receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the thiazolopyrimidine core.
Flunarizine: A calcium antagonist with a similar piperazine structure but different substituents and biological activity.
Uniqueness
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its combination of a piperazine ring, a fluorophenyl group, and a thiazolopyrimidine core. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-propyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-2-7-25-17(26)15-14(21-19(25)28)16(29-22-15)18(27)24-10-8-23(9-11-24)13-6-4-3-5-12(13)20/h3-6H,2,7-11H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKMNQZCXWVNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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